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Abstract
(1R)-1-(4-Fluorophenyl)propylamine hydrochloride is a chiral amine that has garnered

interest within the scientific community, primarily as a versatile building block in the synthesis of

more complex molecules for pharmaceutical and neuroscience research. This technical guide

provides a comprehensive overview of its background, synthesis, and physicochemical

properties based on available scientific literature and chemical data. While specific

pharmacological data for this compound is limited in the public domain, this document explores

its potential applications and mechanism of action based on the broader class of fluorinated

phenylethylamine derivatives.

Introduction
(1R)-1-(4-Fluorophenyl)propylamine hydrochloride belongs to the class of chiral

phenylethylamines. The presence of a fluorine atom on the phenyl ring and a propyl group

attached to the stereocenter distinguishes it from other compounds in this class. Fluorination is
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a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and

bioavailability of drug candidates. The specific (1R) stereochemistry is crucial, as different

enantiomers of a chiral molecule often exhibit distinct pharmacological activities.

While not a widely studied compound on its own, (1R)-1-(4-Fluorophenyl)propylamine serves

as a key intermediate in the synthesis of various biologically active compounds, particularly

those targeting neurological disorders. Its structural motifs are found in molecules designed to

interact with neurotransmitter systems.

Physicochemical Properties
A summary of the key physicochemical properties of (1R)-1-(4-Fluorophenyl)propylamine
hydrochloride and its free base form is presented in Table 1.

Property

(1R)-1-(4-
Fluorophenyl)prop
ylamine
Hydrochloride

(1R)-1-(4-
Fluorophenyl)prop
ylamine (Free
Base)

Reference

Molecular Formula C₉H₁₃ClFN C₉H₁₂FN [1][2]

Molecular Weight 189.66 g/mol 153.20 g/mol [1][2]

CAS Number 1169576-95-7 239105-45-4 [1][2]

Appearance

White to creamy-white

crystalline powder

(typical for similar

compounds)

Not specified [1]

Purity (Typical) ≥97% Not specified [1]

IUPAC Name

(1R)-1-(4-

fluorophenyl)propan-

1-amine;hydrochloride

(1R)-1-(4-

fluorophenyl)propan-

1-amine

[1][2]

InChI Key
SNOAOHJQSMWUA

H-SBSPUUFOSA-N

BWZFVQWUKNCKQ

L-SECBINFHSA-N
[1][2]

Canonical SMILES
CC--INVALID-LINK--

C1=CC=C(F)C=C1.Cl

CC--INVALID-LINK--

C1=CC=C(F)C=C1
[1][2]
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Synthesis and Chiral Resolution
The synthesis of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride involves the creation of

the racemic mixture followed by chiral resolution, or through an asymmetric synthesis approach

that directly yields the desired enantiomer.

General Synthesis Pathway
A common route to synthesize 1-(4-fluorophenyl)propylamine is through the reductive

amination of 4-fluoropropiophenone. This process is illustrated in the following workflow

diagram.
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Reductive Amination Workflow
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Caption: General workflow for the synthesis of racemic 1-(4-Fluorophenyl)propylamine HCl.

Chiral Resolution
Classical chiral resolution is a widely used method to separate enantiomers.[3] This typically

involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid.

The resulting diastereomers exhibit different physical properties, such as solubility, allowing for

their separation by crystallization.
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Experimental Protocol: Diastereomeric Salt Crystallization (General Procedure)

Salt Formation: Dissolve the racemic 1-(4-fluorophenyl)propylamine in a suitable solvent

(e.g., ethanol, methanol, or a solvent mixture). Add a stoichiometric amount of a chiral

resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid.[3]

Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the

diastereomeric salts. Seeding with a small crystal of the desired diastereomer can facilitate

this process.

Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent.

Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH)

to liberate the enantiomerically enriched free amine.

HCl Salt Formation: Dissolve the purified (1R)-1-(4-fluorophenyl)propylamine in a suitable

solvent (e.g., diethyl ether, isopropanol) and bubble with HCl gas or add a solution of HCl in

an organic solvent to precipitate the hydrochloride salt.

Purification: The resulting (1R)-1-(4-Fluorophenyl)propylamine hydrochloride can be

further purified by recrystallization.

The efficiency of chiral resolution can be monitored using chiral High-Performance Liquid

Chromatography (HPLC) or Capillary Electrophoresis (CE).[4]

Asymmetric Synthesis
Asymmetric synthesis offers a more direct route to the desired enantiomer, avoiding the loss of

50% of the material inherent in classical resolution. Several methods can be employed for the

asymmetric synthesis of chiral amines.

Experimental Protocol: Asymmetric Reduction of an Imine Intermediate (Conceptual)

This method involves the use of a chiral catalyst to stereoselectively reduce the imine formed

from 4-fluoropropiophenone and an ammonia source.

Imine Formation: In an inert atmosphere, react 4-fluoropropiophenone with an ammonia

source in a suitable aprotic solvent.
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Asymmetric Reduction: To the in-situ generated imine, add a chiral catalyst system. A

common example is a transition metal catalyst (e.g., Iridium) with a chiral phosphine ligand.

The reduction is then carried out under a hydrogen atmosphere.

Work-up and Isolation: After the reaction is complete, the catalyst is removed, and the

product is isolated and purified.

HCl Salt Formation: The resulting (1R)-1-(4-fluorophenyl)propylamine is converted to its

hydrochloride salt as described previously.

The logical relationship for selecting a synthesis method is depicted in the diagram below.

Synthesis Method Selection

Desired Product:
(1R)-1-(4-Fluorophenyl)propylamine HCl

Racemic Synthesis
+ Chiral Resolution Asymmetric Synthesis

Diastereomeric Salt
Crystallization

Asymmetric Reduction
of Imine

Click to download full resolution via product page

Caption: Decision tree for the synthesis of the target compound.

Potential Pharmacological Significance and
Mechanism of Action
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While specific pharmacological data for (1R)-1-(4-Fluorophenyl)propylamine hydrochloride
is not readily available in published literature, its structural similarity to other fluorinated

phenylethylamines suggests potential activity within the central nervous system (CNS). This

class of compounds is known to interact with various monoamine neurotransmitter systems.

Structural Analogy to Known CNS-Active Agents
Many CNS-active drugs, including antidepressants and psychostimulants, are based on the

phenylethylamine scaffold. The introduction of a fluorine atom can significantly alter the

pharmacological profile of these molecules. For instance, fluorination can impact receptor

binding affinity, selectivity, and metabolic stability.

Postulated Mechanism of Action
Based on its structure, (1R)-1-(4-Fluorophenyl)propylamine could potentially interact with

monoamine transporters, such as the serotonin transporter (SERT), dopamine transporter

(DAT), and norepinephrine transporter (NET). It may also exhibit affinity for various G-protein

coupled receptors (GPCRs) involved in neurotransmission.

The potential interaction with monoamine transporters could lead to a modulation of synaptic

concentrations of these neurotransmitters, a mechanism central to the action of many

antidepressant and anxiolytic medications.

The hypothetical signaling pathway modulation is illustrated below.
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Hypothetical Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. fluorochem.co.uk [fluorochem.co.uk]

2. (R)-1-(4-Fluorophenyl)propan-1-amine | C9H12FN | CID 7258884 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. onyxipca.com [onyxipca.com]

4. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC
methods - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Discovery and background of (1R)-1-(4-
Fluorophenyl)propylamine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b591848#discovery-and-background-of-1r-1-4-
fluorophenyl-propylamine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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